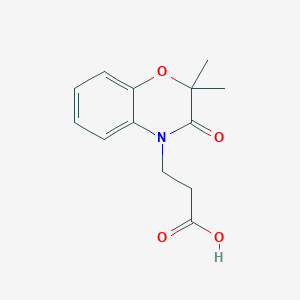
3-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid is a complex organic compound belonging to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of 2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine with a suitable propanoic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid has shown potential as a bioactive molecule
Medicine: The compound has been studied for its medicinal properties, including anti-inflammatory and antihypertensive effects. Its ability to activate potassium channels makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to potassium channels, leading to their activation and subsequent physiological effects. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives: These compounds share a similar benzoxazine core but differ in their functional groups and biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit various biological activities and can be compared in terms of their medicinal potential.
Uniqueness: 3-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid stands out due to its specific combination of a benzoxazine ring and a propanoic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(2,2-dimethyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2)12(17)14(8-7-11(15)16)9-5-3-4-6-10(9)18-13/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLHKDHKRCZWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2O1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B7843107.png)


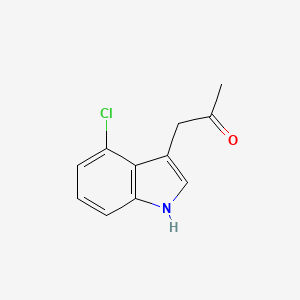
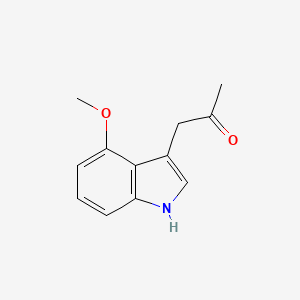

![3-[[4-(2-Aminothiazol-4-yl)phenoxy]methyl]benzoic acid](/img/structure/B7843143.png)
![2-[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B7843144.png)
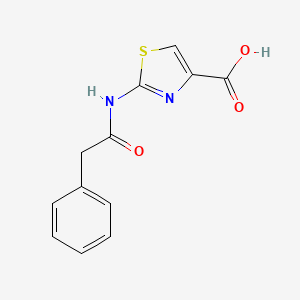
![5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7843176.png)
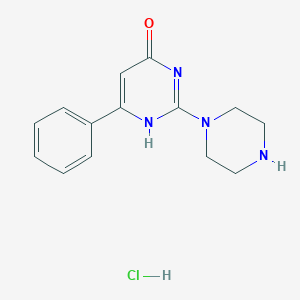
![3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7843205.png)
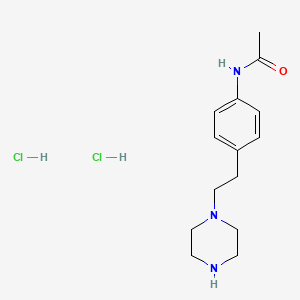
![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
